3-Bromo-4-hydroxy-8-trifluoromethylquinoline
Overview
Description
3-Bromo-4-hydroxy-8-trifluoromethylquinoline is a chemical compound with the molecular formula C10H5BrF3NO . It appears as an off-white amorphous powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 3rd position, a hydroxy group at the 4th position, and a trifluoromethyl group at the 8th position .Physical And Chemical Properties Analysis
This compound is an off-white amorphous powder . It has a molecular weight of 292.05 g/mol .Scientific Research Applications
Modulating Single-Molecule Magnet Behavior
The synthesis and magnetic characterization of dinuclear Dy(III) complexes, incorporating 3-Bromo-4-hydroxy-8-trifluoromethylquinoline derivatives, have demonstrated their potential in modulating magnetic relaxation behaviors. These complexes show varied anisotropic barriers, indicating their utility in the design of materials with tunable magnetic properties. This research underscores the significance of this compound in the development of advanced magnetic materials (Wang et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives have been explored for their role in the functionality of OLEDs. Studies on tris(8-hydroxyquinoline)aluminum(III) (Alq3) have highlighted its efficacy as an electron transport material and emitting layer in OLEDs. The research into the electronic transitions and structural stability of Alq3 derivatives provides crucial insights for optimizing OLED performance and durability (Halls & Schlegel, 2001).
Fluorescent Probes and Protecting Groups
Advancements in fluorescent probe technology and photoremovable protecting groups have been achieved through modifications of this compound. The development of novel fluorescent isoquinoline derivatives and their application as photolabile protecting groups sensitive to multiphoton excitation highlight the compound's versatility in biochemical and medical research (Balog et al., 2011; Fedoryak & Dore, 2002).
Catalysis and Synthetic Chemistry
The compound's utility extends to catalysis, where it acts as an efficient ligand in copper-catalyzed hydroxylation of aryl halides. This application facilitates the direct transformation of aryl halides to phenols, showcasing the role of this compound in synthetic chemistry and pharmaceutical manufacturing (Yang et al., 2011).
Metallo-Supramolecular Chemistry
In metallo-supramolecular chemistry, this compound derivatives are pivotal in forming novel complexes. These complexes find applications in creating supramolecular sensors and emitting devices, demonstrating the compound's contribution to the development of new materials with unique electronic and optical properties (Albrecht et al., 2008).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . This means it is toxic if swallowed and causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-bromo-8-(trifluoromethyl)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-4-15-8-5(9(7)16)2-1-3-6(8)10(12,13)14/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXMXIGZYUWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671091 | |
Record name | 3-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
854778-26-0 | |
Record name | 3-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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